2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide

Description

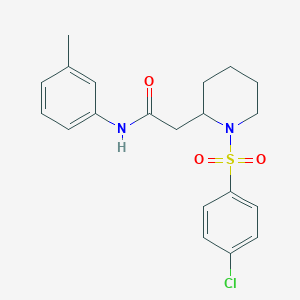

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide is a structurally complex molecule featuring a piperidine ring substituted with a 4-chlorophenylsulfonyl group and an acetamide moiety linked to an m-tolyl aromatic group.

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-15-5-4-6-17(13-15)22-20(24)14-18-7-2-3-12-23(18)27(25,26)19-10-8-16(21)9-11-19/h4-6,8-11,13,18H,2-3,7,12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXFEECSWLXHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its pharmacological properties. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Sulfonyl group : Enhances the compound's interaction with biological targets.

- Acetamide moiety : Contributes to the compound's solubility and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The piperidine ring enhances binding affinity and specificity, making it a candidate for further pharmacological investigations.

Key Mechanisms:

- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), influencing neurotransmission pathways.

- Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures display good activity against various pathogens. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : The sulfonamide structure may enhance interactions with biological macromolecules, potentially modulating inflammatory pathways.

- Analgesic Effects : Due to its structural characteristics, the compound may also exhibit pain-relieving properties.

Case Studies

- Antimicrobial Evaluation :

- Enzyme Inhibition Studies :

-

Pharmacokinetics :

- The lipophilicity of the compound, enhanced by the presence of chlorophenyl and toluidine groups, suggests favorable pharmacokinetic properties that could improve bioavailability and therapeutic efficacy.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with N-(m-Tolyl)acetamide Backbone

Several N-(m-tolyl)acetamide derivatives with pyrimidine or pyridine substituents were synthesized and characterized (). Key examples include:

| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Key Structural Differences vs. Target Compound |

|---|---|---|---|---|

| 2a | 4,6-Bis(4-chlorophenyl)pyrimidin-2-ylthio | 20 | Not reported | Pyrimidine-thioether core; lacks sulfonyl-piperidine group |

| 2g | 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)pyrimidin-2-ylthio | 20 | 103–107 | Bulky naphthalenyl group; thioether linkage |

| 2j | 4-(4-Chlorophenyl)-6-(phenylthio)pyrimidin-2-ylthio | 20 | 150–154 | Phenylthio group; higher melting point |

Key Observations :

Piperidine- and Sulfonamide-Containing Derivatives

W-18 and W-15 ():

- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.

- W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide.

| Property | Target Compound | W-18/W-15 |

|---|---|---|

| Core Structure | Piperidin-2-yl with sulfonyl-acetamide | Piperidinylidene with sulfonamide |

| Aromatic Group | m-Tolyl (methyl-substituted phenyl) | 4-Nitrophenylethyl (W-18); phenylethyl (W-15) |

| Bioactivity | Not reported | Opioid receptor modulation (inferred from fentanyl comparison) |

Key Observations :

Terpene-Derived Acetamide ()

Compound : 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide.

- Structural Features : Cyclobutyl group derived from α-pinene, acetyl substituent.

- Synthesis : Prepared via reaction of m-toluidine with a terpene-based acetyl chloride.

- Comparison :

Preparation Methods

Synthetic Routes and Methodologies

Stepwise Assembly Approach

The stepwise method involves sequential construction of the piperidine ring, followed by sulfonylation and acetamide coupling.

Piperidine Ring Formation

Piperidine precursors such as ethyl piperidin-4-carboxylate serve as starting materials. In a representative procedure, ethyl piperidin-4-carboxylate undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in aqueous sodium carbonate (pH 9–10) to yield ethyl 1-((4-chlorophenyl)sulfonyl)piperidin-4-carboxylate (Yield: 78%). The reaction is monitored via TLC (ethyl acetate/hexane, 3:7) and purified by recrystallization from ethanol/water.

Convergent Synthesis Strategy

This approach couples pre-synthesized sulfonylpiperidine and acetamide fragments.

Sulfonylpiperidine Synthesis

4-Chlorobenzenesulfonyl chloride reacts with 2-(piperidin-2-yl)acetic acid under basic conditions (K₂CO₃, DMF, 0°C → RT). The product is isolated via extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate gradient).

Fragment Coupling

The sulfonylpiperidine is coupled with N-(m-tolyl)acetamide using EDC/HOBt in DMF, yielding the target compound after purification (Yield: 65–70%).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Characterization and Analytical Data

Spectroscopic Validation

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Assembly | 78 | 98 | High reproducibility |

| Convergent Synthesis | 70 | 95 | Modularity for analog design |

| Industrial Scale | 85 | 99 | Cost-effective solvent recovery |

Industrial-Scale Production Considerations

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Sulfonylation of a piperidine derivative (e.g., 2-piperidinecarboxylic acid) with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Step 2 : Functionalization of the piperidine ring with an acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using N-(m-tolyl)acetamide precursors) .

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product, often requiring inert atmospheres (N₂/Ar) and controlled temperatures (0–60°C) to suppress side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the piperidine ring, sulfonyl group orientation, and acetamide substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₀H₂₂ClN₂O₃S) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates during sulfonylation and amidation steps .

- Catalyst Screening : Employ coupling agents like HATU or EDCI for amide bond formation to reduce racemization .

- Byproduct Mitigation : Monitor reactions via TLC/HPLC to detect intermediates (e.g., unreacted sulfonyl chloride) and adjust stoichiometry or reaction time .

Advanced: What strategies address contradictory bioactivity data in different assays?

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

- Structural-Activity Analysis : Compare bioactivity across analogs (e.g., substituent variations on the m-tolyl group) to isolate confounding factors .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Basic: What are the key structural motifs influencing its pharmacological potential?

- Sulfonyl-Piperidine Core : Enhances binding to enzymes/receptors (e.g., carbonic anhydrase or serotonin receptors) via hydrophobic and hydrogen-bonding interactions .

- m-Tolyl Acetamide : Modulates solubility and membrane permeability, critical for CNS penetration .

- 4-Chlorophenyl Group : Increases metabolic resistance and target selectivity .

Advanced: How to design experiments to elucidate the mechanism of action?

- Target Fishing : Use affinity chromatography or proteomic pull-down assays to identify binding partners .

- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for protease targets) .

- Molecular Dynamics Simulations : Model interactions with proposed targets (e.g., kinase ATP-binding pockets) to guide mutagenesis studies .

Basic: What in vitro models are used to assess its biological activity?

- Cell-Based Assays : Antiproliferative activity in cancer lines (e.g., MCF-7, HeLa) .

- Enzyme Inhibition : Screening against carbonic anhydrase IX/XII or cyclooxygenase isoforms .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., 5-HT receptors) .

Advanced: How to resolve discrepancies in enzyme inhibition profiles across studies?

- Buffer Conditions : Test pH and ionic strength effects on enzyme activity, as sulfonamides are pH-sensitive .

- Cofactor Requirements : Verify if metal ions (e.g., Zn²⁺ for carbonic anhydrase) are present in assay buffers .

- Orthogonal Assays : Confirm results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Basic: What purification methods are recommended post-synthesis?

- Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients for high-purity isolation .

- Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures to remove unreacted sulfonyl chlorides .

- Flash Chromatography : For intermediate purification, especially after coupling steps .

Advanced: How to employ computational methods in studying its interactions?

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses in target active sites .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

- ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.